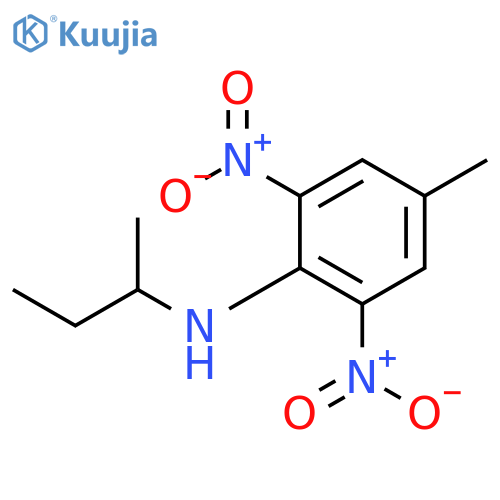Cas no 866157-52-0 (N-(butan-2-yl)-4-methyl-2,6-dinitroaniline)

866157-52-0 structure
商品名:N-(butan-2-yl)-4-methyl-2,6-dinitroaniline
CAS番号:866157-52-0
MF:C11H15N3O4
メガワット:253.254502534866
CID:4663164
N-(butan-2-yl)-4-methyl-2,6-dinitroaniline 化学的及び物理的性質
名前と識別子
-
- N-(butan-2-yl)-4-methyl-2,6-dinitroaniline
- Benzenamine, 4-methyl-N-(1-methylpropyl)-2,6-dinitro-
-
- インチ: 1S/C11H15N3O4/c1-4-8(3)12-11-9(13(15)16)5-7(2)6-10(11)14(17)18/h5-6,8,12H,4H2,1-3H3
- InChIKey: FRTZHUYOLKQDSU-UHFFFAOYSA-N
- ほほえんだ: C1(NC(C)CC)=C([N+]([O-])=O)C=C(C)C=C1[N+]([O-])=O
N-(butan-2-yl)-4-methyl-2,6-dinitroaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AI79902-10mg |
N-(butan-2-yl)-4-methyl-2,6-dinitroaniline |
866157-52-0 | >90% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AI79902-5mg |
N-(butan-2-yl)-4-methyl-2,6-dinitroaniline |
866157-52-0 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AI79902-1mg |
N-(butan-2-yl)-4-methyl-2,6-dinitroaniline |
866157-52-0 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633842-10mg |
N-(sec-butyl)-4-methyl-2,6-dinitroaniline |
866157-52-0 | 98% | 10mg |
¥809.00 | 2024-04-27 | |
| A2B Chem LLC | AI79902-500mg |
N-(butan-2-yl)-4-methyl-2,6-dinitroaniline |
866157-52-0 | >90% | 500mg |
$720.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633842-1mg |
N-(sec-butyl)-4-methyl-2,6-dinitroaniline |
866157-52-0 | 98% | 1mg |
¥509.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633842-5mg |
N-(sec-butyl)-4-methyl-2,6-dinitroaniline |
866157-52-0 | 98% | 5mg |
¥672.00 | 2024-04-27 |
N-(butan-2-yl)-4-methyl-2,6-dinitroaniline 関連文献
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
866157-52-0 (N-(butan-2-yl)-4-methyl-2,6-dinitroaniline) 関連製品
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
